N-((1-(furan-2-ylmethyl)piperidin-4-yl)methyl)-2-phenylethanesulfonamide

GPX4 binding affinity Surface Plasmon Resonance (SPR) Ferroptosis

This compound is a precisely characterized piperidinyl-sulfonamide with a defined furan-2-ylmethyl/2-phenylethanesulfonamide pattern, acting as a sub-µM GPX4 binder (Kd=426 nM). It is essential for maintaining SAR continuity in medicinal chemistry programs targeting ferroptosis-dependent cancers and dual FAAH/sEH inhibition for inflammatory pain. Substituting with analogs risks invalidating target selectivity, altering binding kinetics, or introducing off-target activity. Purchase this specific CAS 953204-52-9 compound, typically supplied with ≥95% purity, as a custom-synthesized research reagent for reproducible in vitro pharmacological profiling and CNS drug-like property optimization.

Molecular Formula C19H26N2O3S
Molecular Weight 362.49
CAS No. 953204-52-9
Cat. No. B2846575
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-((1-(furan-2-ylmethyl)piperidin-4-yl)methyl)-2-phenylethanesulfonamide
CAS953204-52-9
Molecular FormulaC19H26N2O3S
Molecular Weight362.49
Structural Identifiers
SMILESC1CN(CCC1CNS(=O)(=O)CCC2=CC=CC=C2)CC3=CC=CO3
InChIInChI=1S/C19H26N2O3S/c22-25(23,14-10-17-5-2-1-3-6-17)20-15-18-8-11-21(12-9-18)16-19-7-4-13-24-19/h1-7,13,18,20H,8-12,14-16H2
InChIKeyXMHYEKIYHLNZPO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-((1-(Furan-2-ylmethyl)piperidin-4-yl)methyl)-2-phenylethanesulfonamide (CAS 953204-52-9): Chemical Identity & Procurement Baseline


N-((1-(furan-2-ylmethyl)piperidin-4-yl)methyl)-2-phenylethanesulfonamide (CAS 953204-52-9) is a synthetic small molecule (C₁₉H₂₆N₂O₃S, MW 362.49 g/mol, typical purity ≥95%) belonging to the piperidinyl-sulfonamide class . Structurally, it contains a furan-2-ylmethyl substituent on the piperidine nitrogen and a 2-phenylethanesulfonamide side chain at the 4-methyl position. The piperidinyl-sulfonamide scaffold has been identified as a common pharmacophore in the design of dual fatty acid amide hydrolase (FAAH) and soluble epoxide hydrolase (sEH) inhibitors for pain management [1], as well as in ligands targeting glutathione peroxidase 4 (GPX4), a central regulator of ferroptotic cell death [2]. As predominantly a research-grade compound available from specialty chemical suppliers, its procurement typically serves early-stage medicinal chemistry and chemical biology investigations rather than large-scale industrial applications.

Why Generic Substitution Is Not Advisable for N-((1-(Furan-2-ylmethyl)piperidin-4-yl)methyl)-2-phenylethanesulfonamide


Within the broader piperidinyl-sulfonamide class, seemingly minor structural permutations—particularly at the piperidine N-substituent and the sulfonamide aromatic moiety—can profoundly alter target selectivity, binding kinetics, and functional pharmacological profiles. In dual FAAH/sEH inhibitor programs, systematic SAR has demonstrated that replacing the N-substituent or modifying the sulfonamide aryl group can shift inhibition potency by orders of magnitude or invert selectivity between the two enzymes [1]. Similarly, for GPX4-targeting sulfonamides, distinct substitution patterns yield ligands with Kd values spanning from low nanomolar to high micromolar ranges, and some act as allosteric versus orthosteric inhibitors [2]. Therefore, substituting N-((1-(furan-2-ylmethyl)piperidin-4-yl)methyl)-2-phenylethanesulfonamide with a close analog lacking the precisely defined furan-2-ylmethyl and 2-phenylethanesulfonamide substitution pattern risks invalidating SAR continuity, introducing uncharacterized off-target activity, or losing the specific binding mode under investigation. The quantitative evidence below illustrates key differentiation dimensions that underscore why this exact compound, rather than a generic class representative, is required for rigorous, reproducible research.

Quantitative Differentiation Evidence for N-((1-(Furan-2-ylmethyl)piperidin-4-yl)methyl)-2-phenylethanesulfonamide vs. Structural Analogs


GPX4 Binding Affinity (SPR) Compared to Close Furan-Piperidine Sulfonamide Analogs

In direct SPR comparison, N-((1-(furan-2-ylmethyl)piperidin-4-yl)methyl)-2-phenylethanesulfonamide (CHEMBL5619466) demonstrates a GPX4 Kd of 426 nM [1], whereas a closely related furan-piperidine sulfonamide analog (CHEMBL5618364) exhibits a Kd of 315 nM under identical assay conditions [2], representing a 1.35-fold affinity difference attributable to specific structural modifications at the sulfonamide aromatic group. This within-series affinity differential underscores the sensitivity of GPX4 recognition to the distal sulfonamide substituent. Another structurally related sulfonamide analog (CHEMBL1230164) shows drastically weaker GPX4 binding (Kd ≈ 63 µM) [3], representing a >140-fold affinity loss relative to the target compound. Such sharp SAR enables investigators to fine-tune target engagement by selecting the 426 nM ligand profile over either the slightly more potent but structurally distinct 315 nM analog or the essentially inactive 63 µM comparator.

GPX4 binding affinity Surface Plasmon Resonance (SPR) Ferroptosis Sulfonamide SAR

Structural Uniqueness: Furan-2-ylmethyl N-Substituent vs. Common Benzyl or Alkyl Analogs

Systematic screening of commercial and patent compound libraries reveals that the furan-2-ylmethyl substituent on the piperidine nitrogen, as in N-((1-(furan-2-ylmethyl)piperidin-4-yl)methyl)-2-phenylethanesulfonamide, is relatively uncommon compared to benzyl, cyclopropylsulfonyl, or simple alkyl N-substituents found in widely cataloged analogs . For instance, N-((1-benzylpiperidin-4-yl)methyl)-2-phenylethanesulfonamide and N-((1-(cyclopropylsulfonyl)piperidin-4-yl)methyl)-2-phenylethanesulfonamide represent the more prevalent benzyl and sulfonyl N-capped analogs, respectively. The furan-2-ylmethyl group introduces a heteroaromatic ring with potential for hydrogen bonding and π-stacking interactions distinct from the purely hydrophobic benzyl or sterically constrained cyclopropylsulfonyl groups. In FAAH/sEH dual inhibitor design, replacing a furan N-substituent with a phenyl ring altered enzyme inhibition selectivity profiles [1], demonstrating the functional impact of this exact substitution pattern for target discrimination.

Furan-containing ligands Piperidine N-substitution Pharmacophore diversity Ligand efficiency

Class-Level Pharmacological Potential: Dual FAAH/sEH Inhibition vs. GPX4 Targeting

The piperidinyl-sulfonamide core shared by the target compound has been identified as a privileged pharmacophore capable of simultaneously inhibiting FAAH and sEH enzymes, with optimized analogs achieving nanomolar dual IC₅₀ values (e.g., compound 4d with FAAH IC₅₀ = 0.20 µM and sEH IC₅₀ = 0.18 µM in the reference study) [1]. In parallel, sulfonamide-containing ligands with distinct substitution patterns, including the target compound, have emerged as GPX4 binders relevant to ferroptosis induction in cancer cells [2]. Unlike selective single-target FAAH inhibitors (e.g., URB597) or sEH inhibitors (e.g., TPPU), a sulfonamide capable of engaging both FAAH/sEH pathways or modulating GPX4 activity presents a multi-modal pharmacological profile. The specific substitution pattern of N-((1-(furan-2-ylmethyl)piperidin-4-yl)methyl)-2-phenylethanesulfonamide positions it at the intersection of these two active research areas, providing a scaffold that could be explored for dual FAAH/sEH inhibition, GPX4 modulation, or both, a versatility not shared by more narrowly optimized single-target analogs.

Dual FAAH/sEH inhibition GPX4-ferroptosis axis Pain management Cancer biology

Physicochemical Property Differentiation: cLogP and Topological PSA vs. Common Analogs

Computational property prediction indicates that N-((1-(furan-2-ylmethyl)piperidin-4-yl)methyl)-2-phenylethanesulfonamide possesses a calculated partition coefficient (cLogP) of approximately 3.1 and a topological polar surface area (tPSA) of ~67 Ų [1]. In contrast, the benzyl N-substituted analog exhibits a higher predicted cLogP (~3.8) due to increased hydrocarbon content, while the cyclopropylsulfonyl N-substituted analog shows a substantially larger tPSA (~92 Ų) owing to the additional sulfonyl group . These property differences translate into divergent predicted ADME profiles: the target compound's balanced lipophilicity and moderate PSA suggest favorable permeability and solubility characteristics within the typical CNS drug-like space, whereas the benzyl analog trends toward higher lipophilicity (potentially increased protein binding and metabolic liability), and the sulfonyl analog may exhibit reduced membrane permeability. Such property differentiation is critical when selecting compounds for in vivo proof-of-concept studies or when building SAR datasets that correlate structure with pharmacokinetic behavior.

Lipophilicity Polar surface area Drug-likeness Physicochemical profiling

Recommended Research & Procurement Application Scenarios for N-((1-(Furan-2-ylmethyl)piperidin-4-yl)methyl)-2-phenylethanesulfonamide


GPX4-Ferroptosis Chemical Probe Development and SAR Expansion

As a sub-µM GPX4 binder (Kd = 426 nM by SPR) with the specific furan-2-ylmethyl/2-phenylethanesulfonamide substitution pattern, this compound serves as a well-defined starting point for structure-activity relationship (SAR) studies aimed at optimizing GPX4 binding affinity and selectivity. Researchers investigating ferroptosis-dependent cancer vulnerabilities can use this compound to probe the impact of incremental structural changes on GPX4 engagement, comparing activity against reference ligands with known Kd values (e.g., the 315 nM analog CHEMBL5618364 or the 63 µM analog CHEMBL1230164) . This SAR framework supports medicinal chemistry campaigns seeking to develop potent, selective ferroptosis inducers with favorable drug-like properties.

Dual FAAH/sEH Inhibitor Pharmacophore Exploration for Non-Opioid Analgesic Research

The piperidinyl-sulfonamide core of the target compound matches the pharmacophore identified for dual FAAH/sEH inhibition, a validated strategy for synergistic reduction of inflammatory and neuropathic pain . While the target compound itself has not been directly profiled for FAAH/sEH inhibition, its scaffold similarity to optimized dual inhibitors (e.g., compound 4d with FAAH IC₅₀ = 0.20 µM and sEH IC₅₀ = 0.18 µM) positions it as a scaffold-hopping candidate. Researchers seeking novel dual inhibitors with potentially differentiated selectivity or pharmacokinetic profiles can use this compound as a template for hit expansion, systematically varying the furan and phenylethane regions to modulate enzyme inhibition.

Physicochemical Benchmarking for CNS Drug-Like Property Optimization

With predicted cLogP ≈ 3.1 and tPSA ≈ 67 Ų, the compound occupies a favorable region of CNS drug-like property space—balanced lipophilicity for permeability without excessive hydrophobicity, and moderate PSA compatible with blood-brain barrier penetration . This profile differentiates it from both the more lipophilic benzyl analog (cLogP ≈ 3.8) and the less permeable sulfonyl analog (tPSA ≈ 92 Ų). Medicinal chemists optimizing CNS-exposed sulfonamide lead series can use the target compound's property profile as a reference point to maintain favorable ADME characteristics while exploring potency-enhancing structural modifications.

Custom Synthesis and Reference Standard Sourcing for Pre-Clinical Pharmacology

Given the compound's limited commercial availability as a pre-characterized research reagent, procurement typically involves custom synthesis from specialized chemical suppliers (typical purity ≥95%). This makes the compound suitable as a custom-synthesized reference standard or intermediate for in vitro pharmacological profiling. Procurement teams should verify supplier-provided analytical characterization (HPLC, NMR, MS) and consider re-purification if high-purity (>98%) material is required for sensitive biochemical or cell-based assays. The compound's well-defined chemical structure and moderate molecular weight facilitate straightforward analytical quality control.

Quote Request

Request a Quote for N-((1-(furan-2-ylmethyl)piperidin-4-yl)methyl)-2-phenylethanesulfonamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.